molecular formula C6H6O4 B1295040 3,4-Dimethoxy-3-cyclobutene-1,2-dione CAS No. 5222-73-1

3,4-Dimethoxy-3-cyclobutene-1,2-dione

Cat. No.: B1295040
CAS No.: 5222-73-1
M. Wt: 142.11 g/mol
InChI Key: SZBNZTGCAMLMJY-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-3-cyclobutene-1,2-dione: dimethyl squarate , is a cyclobutene derivative. This compound is characterized by its unique structure, which includes a cyclobutene ring substituted with two methoxy groups and two carbonyl groups. It is commonly used in organic synthesis due to its reactivity and versatility .

Biochemical Analysis

Biochemical Properties

3,4-Dimethoxy-3-cyclobutene-1,2-dione plays a crucial role in various biochemical reactions. It interacts with hydroxylamine derivatives to form 3-hydroxyamino-4-methoxy-3-cyclobutene-1,2-diones . This compound is also involved in the synthesis of chiral squaramides, which are highly enantioselective catalysts for the Friedel-Crafts reactions of indoles . Additionally, this compound interacts with enzymes and proteins, forming squarate derivatives of the O-SP-core antigens .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and affecting gene expression. The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels . These interactions can lead to changes in cell behavior and function, making this compound a valuable tool in cellular biology research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression . For example, it reacts with hydroxylamine derivatives to form 3-hydroxyamino-4-methoxy-3-cyclobutene-1,2-diones, which can further interact with other biomolecules . These interactions at the molecular level are essential for understanding the compound’s biochemical properties and effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions (2-8°C) and can be used in various biochemical assays

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biomedical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy in biochemical assays.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-3-cyclobutene-1,2-dione can be synthesized through various methods. One common approach involves the reaction of squaric acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under reflux conditions, resulting in the formation of dimethyl squarate .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions using similar methodologies. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Applications

1. Synthesis of Chiral Squaramides
3,4-Dimethoxy-3-cyclobutene-1,2-dione is utilized in the synthesis of chiral squaramides, which are important in asymmetric catalysis. These compounds have been shown to be highly enantioselective catalysts for various reactions, including Friedel-Crafts reactions involving indoles .

2. Building Block for Organic Synthesis
It serves as a building block for synthesizing complex organic molecules. The compound can be transformed into various derivatives such as o-quinodimethanes and benzocyclobutenes .

Biological and Medicinal Applications

1. Pharmaceutical Intermediates
Dimethyl squarate is employed in the development of pharmaceutical intermediates. It has been used to create compounds that act as inhibitors for enzymes like glyoxylase and transketolase, which are relevant in metabolic pathways .

2. Contact Sensitizers
The compound has been explored for its potential as a contact sensitizer in dermatological treatments, particularly for conditions such as alopecia and warts .

Industrial Applications

1. Production of Dyes
In the dye industry, this compound is used to produce squarylium dyes and photoconducting squaraines. These dyes are significant for their applications in imaging and sensing technologies .

2. Polymer Chemistry
The compound can be utilized to synthesize polymeric networks through the formation of squarate dianions. These materials have applications in catalysis, nonlinear optics, and molecular recognition .

Case Study 1: Conjugate Vaccines Development

In a study published by the International Centre for Diarrhoeal Disease Research, Bangladesh (icddr,b), this compound was used to form conjugate vaccines from bacterial antigens. The study highlighted the efficiency of the compound in facilitating the reaction necessary for vaccine development .

Case Study 2: Enzyme Inhibition

Research has demonstrated that derivatives of dimethyl squarate effectively inhibit specific enzymes involved in metabolic pathways. This application is particularly relevant in the context of drug development aimed at metabolic disorders .

Summary Table of Applications

Application AreaSpecific UseReference
Organic SynthesisSynthesis of chiral squaramides
Medicinal ChemistryDevelopment of pharmaceutical intermediates
Industrial ChemistryProduction of dyes
Polymer ChemistryFormation of polymeric networks
Vaccine DevelopmentConjugate vaccines from bacterial antigens

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-3-cyclobutene-1,2-dione involves its reactivity towards nucleophiles and electrophiles. The methoxy groups and carbonyl functionalities make it a versatile intermediate in organic synthesis. It can form stable intermediates with various nucleophiles, facilitating the formation of complex molecules .

Biological Activity

3,4-Dimethoxy-3-cyclobutene-1,2-dione, commonly known as dimethyl squarate , is a chemical compound with notable applications in organic synthesis and potential biological activities. This article explores its biological activity, including its cytotoxicity, potential therapeutic roles, and relevant research findings.

  • Molecular Formula : C₆H₆O₄
  • Molecular Weight : 142.11 g/mol
  • CAS Number : 5222-73-1
  • Melting Point : 53-56 °C
  • Solubility : Very soluble in water

Biological Activity Overview

Research into the biological activity of this compound has yielded mixed results. The compound has been evaluated primarily for its cytotoxic effects and potential as an anticancer agent.

Cytotoxicity Studies

In a study conducted by Kinney et al., this compound was tested for cytotoxic effects on HeLa cells. The results indicated that while the compound exhibited some level of cytotoxicity, it was not significant enough to warrant further investigation as a primary anticancer agent. The study noted little to modest antitumor activity when the compound was screened through the Developmental Therapeutics Program of the National Cancer Institute (NCI) .

Antiviral Activity

The compound has also been sent to the National Institute of Allergy and Infectious Diseases (NIAID) for testing against various viruses. Initial findings suggest that while the compound may possess some antiviral properties, detailed results are still pending .

Mechanistic Insights

The mechanism of action for this compound is not well characterized. However, its structural similarity to α-amino carboxylic acids has led researchers to explore its potential as an NMDA receptor antagonist. In comparative studies, it was found that derivatives of this compound could act as weak NMDA antagonists but were less effective than their parent compounds .

Applications in Synthesis

Beyond its biological activity, this compound is widely used in organic synthesis:

  • Synthesis of Chiral Squaramides : It serves as a precursor in the synthesis of chiral squaramides which are utilized as enantioselective catalysts.
  • Friedel-Crafts Reactions : The compound acts as a catalyst in Friedel-Crafts reactions involving indoles.

These applications highlight its importance in medicinal chemistry and organic synthesis .

Toxicological Profile

While this compound has shown promise in some biological assays, it is essential to consider its toxicological profile. The compound is classified as harmful to aquatic life with long-lasting effects and can cause skin irritation .

Summary of Research Findings

Study FocusFindingsReference
CytotoxicityLittle to modest antitumor activity; cytotoxic to HeLa cells
Antiviral ActivityUndergoing testing against various viruses; results pending
NMDA AntagonismWeak NMDA antagonist properties compared to parent compounds
Synthesis ApplicationsUsed for chiral squaramides and Friedel-Crafts reactions

Properties

IUPAC Name

3,4-dimethoxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-9-5-3(7)4(8)6(5)10-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBNZTGCAMLMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200269
Record name 3-Cyclobutene-1,2-dione, 3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5222-73-1
Record name 3-Cyclobutene-1,2-dione, 3,4-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005222731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclobutene-1,2-dione, 3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxy-3-cyclobutene-1,2-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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